molecular formula C24H22N4O4S B2932711 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide CAS No. 370845-13-9

6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide

Cat. No.: B2932711
CAS No.: 370845-13-9
M. Wt: 462.52
InChI Key: FFCRSAIYXXGAPM-UHFFFAOYSA-N
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Description

6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide is a complex organic compound with a multifaceted structure This compound features a nicotinamide core substituted with various functional groups, including a cyano group, a dimethoxyphenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable electrophiles.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound, typically under mild conditions to avoid side reactions.

    Final Coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired nicotinamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced nitriles.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential as a pharmacophore in drug design. It could be investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, the compound might exhibit bioactivity that could be harnessed for therapeutic purposes

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and thioether groups suggests potential for binding to active sites or interfering with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and its analogs.

    Thioether-Containing Compounds: Compounds such as methionine and its derivatives.

    Cyano-Substituted Compounds: Compounds like cyanocobalamin (Vitamin B12).

Uniqueness

What sets 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-14-21(23(30)28-16-7-5-4-6-8-16)22(15-9-10-18(31-2)19(11-15)32-3)17(12-25)24(27-14)33-13-20(26)29/h4-11H,13H2,1-3H3,(H2,26,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCRSAIYXXGAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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